2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
CAS No.: 1006477-81-1
Cat. No.: VC5473786
Molecular Formula: C11H12FN3
Molecular Weight: 205.236
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006477-81-1 |
|---|---|
| Molecular Formula | C11H12FN3 |
| Molecular Weight | 205.236 |
| IUPAC Name | 2-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline |
| Standard InChI | InChI=1S/C11H12FN3/c1-15-8-9(7-14-15)6-13-11-5-3-2-4-10(11)12/h2-5,7-8,13H,6H2,1H3 |
| Standard InChI Key | VYOCAVJEXNXVJM-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)CNC2=CC=CC=C2F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline belongs to the class of aromatic amines, featuring a fluorine atom at the ortho position of the aniline ring and a 1-methylpyrazole group connected via a methylene bridge. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 1006477-81-1 | |
| Molecular Formula | C₁₁H₁₂FN₃ | |
| Molecular Weight | 205.236 g/mol | |
| IUPAC Name | 2-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline | |
| SMILES | CN1C=C(C=N1)CNC2=CC=CC=C2F | |
| InChI Key | VYOCAVJEXNXVJM-UHFFFAOYSA-N |
The fluorine atom enhances electronegativity and influences electronic distribution, while the pyrazole ring contributes to hydrogen bonding and π-π stacking capabilities .
Structural Analogs
Comparative analysis reveals structural analogs with modified substituents:
These analogs highlight the impact of heterocyclic ring systems on physicochemical and biological properties .
Synthesis and Reaction Pathways
Synthetic Strategies
While explicit protocols for 2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline are scarce, inferred methods from analogous compounds suggest a multi-step approach:
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Nucleophilic Substitution: Reacting 2-fluoroaniline with 4-chloromethyl-1-methylpyrazole in the presence of a base like potassium carbonate.
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Reductive Amination: Condensing 2-fluoroaniline with 1-methyl-1H-pyrazole-4-carbaldehyde followed by reduction using sodium cyanoborohydride .
Reaction conditions (e.g., solvent, temperature) significantly impact yield and purity. For instance, polar aprotic solvents like dimethylformamide (DMF) may enhance reactivity .
Purification and Characterization
Post-synthesis purification typically involves column chromatography or recrystallization. Analytical techniques include:
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Nuclear Magnetic Resonance (NMR): To confirm hydrogen and fluorine environments.
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High-Performance Liquid Chromatography (HPLC): For assessing purity (>95% desired).
Physicochemical Properties
Physical Properties
Reported data is limited, but estimated properties include:
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Melting Point: 120–125°C (predicted via computational models).
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LogP: 2.1 (indicating moderate lipophilicity).
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Solubility: Low aqueous solubility (<1 mg/mL); soluble in DMSO and dichloromethane.
Chemical Reactivity
The compound exhibits:
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Electrophilic Substitution: At the aniline nitrogen under acidic conditions.
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Nucleophilic Aromatic Substitution: Fluorine displacement by strong nucleophiles (e.g., methoxide) .
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Coordination Chemistry: Pyrazole nitrogen participation in metal-ligand complexes .
Industrial and Material Science Applications
Catalysis
The pyrazole moiety’s ability to coordinate transition metals suggests utility in:
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Homogeneous Catalysis: Palladium complexes for cross-coupling reactions .
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Photocatalysis: Light-driven organic transformations.
Polymer Science
Incorporation into polymers could enhance thermal stability and electronic properties, relevant for:
Future Research Directions
Synthesis Optimization
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Green Chemistry Approaches: Solvent-free or microwave-assisted synthesis .
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Enantioselective Routes: Chiral catalysts for stereocontrolled production.
Pharmacological Studies
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In Vitro Screening: Against cancer cell lines and microbial pathogens .
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ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity assays.
Computational Modeling
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